Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is a peptide compound composed of five amino acids: glycine, L-glutamine, L-glutamine, L-proline, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-glutamine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glutamine, L-proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to release individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as proline.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products Formed
Hydrolysis: Glycine, L-glutamine, L-glutamine, L-proline, and glycine.
Oxidation: Oxidized forms of the amino acids, such as hydroxyproline.
Reduction: Reduced forms of any disulfide bonds present.
Scientific Research Applications
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as wound healing and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar structural features.
Glycyl-L-glutamic acid: Another related peptide with different amino acid composition.
Gamma-glutamylcysteine: A tripeptide involved in glutathione synthesis.
Uniqueness
Glycyl-L-glutaminyl-L-glutaminyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications where other peptides may not be suitable.
Properties
CAS No. |
742068-34-4 |
---|---|
Molecular Formula |
C19H31N7O8 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H31N7O8/c20-8-15(29)24-10(3-5-13(21)27)17(32)25-11(4-6-14(22)28)19(34)26-7-1-2-12(26)18(33)23-9-16(30)31/h10-12H,1-9,20H2,(H2,21,27)(H2,22,28)(H,23,33)(H,24,29)(H,25,32)(H,30,31)/t10-,11-,12-/m0/s1 |
InChI Key |
JCHWMFVHKOCBEK-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.